3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester
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Overview
Description
“3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester” is a chemical compound with the molecular formula C28H36N4O8S and a molecular weight of 588.67 . It is a reagent used for covalently attaching Biotin to proteins via a cleavable connector arm .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: O=C(CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12)NCCCCCC(=O)Oc3ccc(CC(=O)ON4C(=O)CCC4=O)cc3 .Scientific Research Applications
Covalent Attachment of Biotin to Proteins : This compound is used for attaching biotin to proteins via a cleavable connector arm, allowing for selective retrieval of target compounds from complex mixtures by adsorption on immobilized avidin. This process can be reversed without denaturing proteins, as demonstrated with insulin (Mouton, Pang, Natraj, & Shafer, 1982).
Derivatization in Electrochemical Detection : It has been investigated as a derivatizing agent to introduce an electrochemically active group into aliphatic amines, facilitating their detection in chromatographic effluents (Smith & Ghani, 1990).
Synthesis of Versatile N-Hydroxysuccinimide Esters : The compound plays a crucial role in the synthesis of N-Hydroxysuccinimide esters, which are widely used in peptide synthesis, bioconjugate chemistry, and material sciences (Barré et al., 2016).
Cleavable Photoactivable Heterobifunctional Reagents : Its derivatives are synthesized for use as cleavable photoactivable heterobifunctional reagents, with applications in protein labeling and crosslinking (Vanin & Ji, 1981).
Crosslinking of Nucleic Acids to Proteins : Certain derivatives of this compound are suitable for crosslinking nucleic acids to proteins, allowing for selective attachment and further studies in nucleic acid-protein interactions (Fink, Fasold, Rommel, & Brimacombe, 1980).
Peptide Biotinylation : It is used in peptide biotinylation, where its reactivity with amino groups in peptides and proteins is studied, highlighting its versatility in protein modification (Miller, Collins, Rogers, & Kurosky, 1997).
Mechanism of Action
properties
IUPAC Name |
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38)/t20?,21-,27?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZGRUKPCANAL-NOSKCJGJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCC[C@H]3C4C(CS3)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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